Cellular Potency in A431 Cells vs. PD153035
In a cell-based phosphorylation assay using A431 human epidermoid carcinoma cells, AG1557 demonstrates an IC50 of 0.89 nM, while the structurally related PD153035 requires a 15.7-fold higher concentration (IC50 = 14 nM) to achieve equivalent inhibition of EGFR autophosphorylation . This pronounced differential highlights that the 3-iodophenyl substitution of AG1557 confers a substantial advantage in a cellular context, despite PD153035's superior biochemical potency [1].
| Evidence Dimension | Inhibition of EGFR phosphorylation in A431 cell membranes |
|---|---|
| Target Compound Data | AG1557: IC50 = 0.89 nM |
| Comparator Or Baseline | PD153035: IC50 = 14 nM |
| Quantified Difference | AG1557 is 15.7× more potent in this cellular context |
| Conditions | A431 human epidermoid carcinoma cells; measurement of phospholipase C gamma 1 fragment phosphorylation |
Why This Matters
For researchers requiring potent EGFR inhibition in a living cellular system rather than an isolated biochemical assay, AG1557 provides significantly greater efficacy at lower concentrations.
- [1] Bos M, et al. PD153035, a tyrosine kinase inhibitor, prevents epidermal growth factor receptor activation and inhibits growth of cancer cells in a receptor number-dependent manner. Clin Cancer Res. 1997;3(11):2099-2106. View Source
